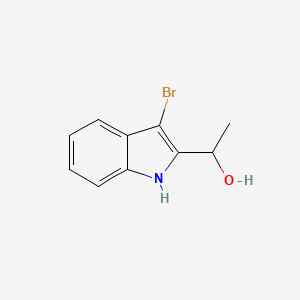

1-(3-Bromo-1H-indol-2-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

1-(3-bromo-1H-indol-2-yl)ethanol |

InChI |

InChI=1S/C10H10BrNO/c1-6(13)10-9(11)7-4-2-3-5-8(7)12-10/h2-6,12-13H,1H3 |

InChI Key |

YNFCOBSHKUMELA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C2=CC=CC=C2N1)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 1-(3-Bromo-1H-indol-2-yl)ethanol

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromo-1H-indol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic applications.[1] This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, and characterization of the novel compound, this compound. As a functionalized bromoindole, this molecule presents a versatile scaffold for further chemical modification and is of considerable interest to researchers in drug discovery and development. This document outlines its chemical and physical properties, a proposed synthetic pathway with a detailed experimental protocol, and standard analytical methods for its characterization. The insights provided herein are grounded in established chemical principles and data from closely related analogues, offering a predictive and practical framework for scientists working with this compound.

Introduction to the Therapeutic Potential of Bromoindoles

The indole nucleus is a privileged scaffold in drug discovery, with its derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a bromine substituent onto the indole ring significantly influences the molecule's physicochemical and pharmacological properties. The bromine atom can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability, and serve as a reactive handle for further synthetic transformations, such as cross-coupling reactions.[2]

The subject of this guide, this compound, incorporates both a synthetically versatile bromine atom at the 3-position and a hydroxyl group at the benzylic position of the ethyl substituent at the 2-position. This unique combination of functional groups suggests its potential as a key intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, the hydroxyl group can be a site for esterification or etherification, while the bromo-indole core can be elaborated through various carbon-carbon and carbon-heteroatom bond-forming reactions. The potential for this scaffold in developing targeted therapies, such as kinase inhibitors, is noteworthy.[3]

Physicochemical Properties

Due to the novelty of this compound, extensive experimental data on its physicochemical properties is not yet available in the public domain. However, based on the known properties of analogous compounds and computational predictions, we can establish a reliable profile.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO | Calculated |

| Molecular Weight | 240.10 g/mol | Calculated |

| IUPAC Name | This compound | - |

| CAS Number | Not available | - |

| Canonical SMILES | CC(C1=C(Br)C2=CC=CC=C2N1)O | - |

Predicted Physical Properties

The physical properties of this compound are predicted based on the properties of similar structures, such as 2-(4-Bromo-1H-indol-3-yl)ethanol, which is a solid at room temperature.

| Property | Predicted Value | Notes |

| Physical Form | Solid | Based on analogous compounds. |

| Melting Point | 100-120 °C | Estimated range. The melting point of related bromo-indole derivatives can vary significantly based on substitution patterns and intermolecular interactions. |

| Boiling Point | > 300 °C | Estimated. High boiling point is expected due to the polar nature and hydrogen bonding capabilities of the hydroxyl and N-H groups. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). Limited solubility in water. | The presence of the hydroxyl and N-H groups allows for hydrogen bonding with polar solvents. The aromatic indole core contributes to its solubility in organic solvents. |

| pKa | ~16-17 (N-H), ~16-18 (O-H) | Estimated based on typical pKa values for indole N-H and secondary alcohols. |

| LogP | 2.5 - 3.5 | Estimated. The bromine atom and the indole ring increase lipophilicity, while the hydroxyl group decreases it. |

Proposed Synthesis and Experimental Protocol

A robust and efficient synthesis of this compound can be envisioned through a two-step process starting from the commercially available 1-(1H-indol-2-yl)ethanone. The proposed synthetic workflow is outlined below.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(3-Bromo-1H-indol-2-yl)ethanone

Causality: The electrophilic bromination of indoles typically occurs at the electron-rich 3-position. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for this transformation.[4] Acetonitrile is a suitable polar aprotic solvent for this reaction.

Protocol:

-

To a solution of 1-(1H-indol-2-yl)ethanone (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(3-Bromo-1H-indol-2-yl)ethanone.

Step 2: Synthesis of this compound

Causality: The reduction of the ketone functionality to a secondary alcohol can be achieved using a mild reducing agent like sodium borohydride (NaBH₄).[5] Methanol is an excellent solvent for this reaction as it also serves as a proton source for the workup.

Protocol:

-

Dissolve 1-(3-Bromo-1H-indol-2-yl)ethanone (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) slowly to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench with water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a comprehensive analytical characterization is essential.

Caption: Standard analytical workflow for the characterization of this compound.

Expected Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole N-H proton (a broad singlet around δ 8.0-9.0 ppm), the aromatic protons of the indole ring (multiplets in the range of δ 7.0-7.8 ppm), the methine proton of the ethanol side chain (a quartet coupled to the methyl protons), the hydroxyl proton (a broad singlet, exchangeable with D₂O), and the methyl protons (a doublet).

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbons of the indole core and the two carbons of the ethanol substituent. The carbon bearing the bromine atom (C3) will be significantly shielded compared to the parent indole.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern for a monobrominated compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch (around 3400 cm⁻¹), the O-H stretch (a broad band around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C stretches of the aromatic ring.

Stability and Reactivity

The stability and reactivity of this compound are dictated by its functional groups.

-

Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, like many indole derivatives, it may be sensitive to strong acids and prolonged exposure to light and air, which can lead to decomposition or polymerization. It should be stored in a cool, dark, and inert atmosphere.

-

Reactivity:

-

N-H Group: The indole nitrogen can be deprotonated with a suitable base and subsequently alkylated, acylated, or protected.

-

Hydroxyl Group: The secondary alcohol can undergo oxidation to the corresponding ketone, esterification, or etherification.

-

Bromine Atom: The C-Br bond at the 3-position is a key site for synthetic diversification. It can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The bromine can also be displaced by nucleophiles under certain conditions.

-

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. Its potential as a precursor for kinase inhibitors, by analogy to other substituted indoles, is particularly noteworthy.[3] The ability to functionalize the molecule at three distinct positions (N1, C3, and the hydroxyl group) provides a high degree of structural diversity for exploring structure-activity relationships (SAR).

Conclusion

While this compound is a novel compound with limited reported data, this guide provides a comprehensive and predictive overview of its physicochemical properties, a reliable synthetic route, and a robust analytical characterization strategy. By leveraging the known chemistry of related bromoindole derivatives, researchers can confidently synthesize and utilize this versatile scaffold for the development of new chemical entities with potential therapeutic applications. The synthetic handles present in this molecule offer a gateway to a diverse range of more complex structures, making it a valuable building block for the medicinal chemistry community.

References

-

PubChem. 1-(3-Bromo-1H-indol-1-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

Wang, Z., Owens, J. L., Thomas, B. W., & Beres, B. L. (n.d.). Synthesis of 1‐(3‐(bromomethyl)‐1‐tosyl‐1H‐indol‐2‐yl) ketones 3. ResearchGate. [Link]

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 20(8), 13692–13708. [Link]

-

James, M. J., O'Brien, P., Taylor, R. J., & Unsworth, W. P. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(24), 6412–6415. [Link]

-

Gouda, M. A., Eldien, H. F., & Berghot, M. A. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 4(3), 199-213. [Link]

-

Molbase. Synthesis of (i) 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione. [Link]

-

Hino, T., & Nakagawa, M. (1977). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles, 6(9), 1680-1685. [Link]

-

Simokaitiene, J., et al. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Molecules, 27(6), 1836. [Link]

-

Chen, J., et al. (2022). Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors. European Journal of Medicinal Chemistry, 233, 114249. [Link]

-

US EPA. 5-bromo-1-ethyl-1H-indole-2,3-dione Properties. [Link]

-

J. C. G. Gallegos-Olea, et al. (2023). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. Molecules, 28(9), 3749. [Link]

-

SIELC Technologies. 1H-Indole-3-ethanol. [Link]

-

A. S. S. Al-dujaili, et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4751. [Link]

-

Fun, H.-K., et al. (2008). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E, 64(Pt 10), o1996. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pubs.acs.org [pubs.acs.org]

Thermodynamic Solubility and Solvation Dynamics of 1-(3-Bromo-1H-indol-2-yl)ethanol in Organic Solvents

Executive Summary

In early-stage drug discovery and chemical synthesis, the solubility profile of a compound dictates its viability for in vitro screening, structural characterization, and in vivo formulation. 1-(3-Bromo-1H-indol-2-yl)ethanol is a highly specialized, halogenated indole-alcohol derivative. Because it contains both a lipophilic aromatic core and polar hydrogen-bonding moieties, it exhibits a complex solvation profile.

This technical whitepaper provides an authoritative guide to the solubility characteristics of this compound in organic solvents. By deconstructing the physicochemical causality behind its solvation, providing predictive quantitative data based on structural analogs, and detailing a self-validating experimental protocol, this guide equips researchers with the actionable intelligence needed to handle this compound effectively.

Physicochemical Profiling & Solvation Causality

To understand how this compound behaves in solution, we must analyze its structural components and the resulting intermolecular forces. The molecule's solubility is governed by the principle of "like dissolves like," driven by specific functional groups:

-

The Indole Core : The bicyclic indole ring provides significant aromaticity and lipophilicity. Unsubstituted indole is known for being highly soluble in organic solvents such as ethanol, ether, benzene, and chloroform, while exhibiting poor solubility in water (approx. 0.1 g/100 mL)[1][2]. The hydrophobic nature of the ring favors non-polar and polar aprotic environments[3].

-

The C3-Bromine Substitution : The addition of a heavy halogen at the 3-position increases the molecule's polarizability and overall lipophilicity (LogP). Halogenated indoles, such as 3-bromoindole and 6-bromoindole, demonstrate robust solubility in polar organic solvents like dimethylformamide (DMF) and acetone, but remain sparingly soluble in aqueous media[4][5].

-

The C2-Hydroxyethyl Group : The 1-hydroxyethyl moiety (-CH(OH)CH3) introduces a critical hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA). This functional group disrupts the highly rigid crystal lattice typical of planar indoles and drastically increases affinity for polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO)[6].

Fig 1. Solvation dynamics and intermolecular interactions of this compound.

Quantitative Solubility Matrix

Because empirical thermodynamic solubility data for highly specific synthetic intermediates can vary based on enantiomeric purity and crystalline polymorph, the following table synthesizes predictive solubility ranges. These values are extrapolated from the established behaviors of 3-bromoindole and indole-2-methanol derivatives at 25°C[4][6].

| Solvent Class | Organic Solvent | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | High dielectric constant; acts as a strong H-bond acceptor for the -OH and -NH groups, effectively dismantling the crystal lattice. |

| Polar Aprotic | Dimethylformamide (DMF) | > 30 mg/mL | Excellent solvation of the lipophilic bromoindole core via dipole-induced dipole interactions. |

| Polar Protic | Ethanol (EtOH) | 10 - 25 mg/mL | Matches the polarity of the hydroxyethyl moiety; facilitates mutual H-bond donation and acceptance. |

| Polar Protic | Methanol (MeOH) | 10 - 25 mg/mL | Similar to ethanol; slightly higher polarity may marginally reduce interaction with the brominated core. |

| Non-Polar | Hexane / Heptane | < 1 mg/mL | Purely dispersive forces are insufficient to break the strong intermolecular H-bonding network of the solid state. |

Experimental Methodology: Self-Validating Shake-Flask Protocol

To empirically determine the exact thermodynamic solubility of your specific batch of this compound, you must avoid kinetic dissolution artifacts. The following protocol is designed as a self-validating system , ensuring that the data collected is thermodynamically sound and free from solid-state transformation errors.

Step-by-Step Workflow

-

Solid Addition (Excess API) : Weigh approximately 15-20 mg of the compound into a 2 mL glass HPLC vial.

-

Causality: An excess of solid is mandatory to ensure the solvent reaches absolute thermodynamic saturation, maintaining an equilibrium between the solid and liquid phases.

-

-

Solvent Addition : Add 1.0 mL of the target organic solvent (e.g., Ethanol).

-

Isothermal Equilibration : Seal the vial and place it in an isothermal shaker at 300 RPM at exactly 25.0 ± 0.1 °C for 48 hours.

-

Causality: Solubility is highly temperature-dependent. A 48-hour window guarantees that the system has overcome any kinetic barriers to dissolution.

-

-

Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes.

-

Causality: Centrifugation is vastly superior to syringe filtration for lipophilic indoles, as it eliminates the risk of the compound adsorbing to nylon or PTFE filter membranes, which would artificially lower the measured concentration.

-

-

Self-Validation & Analysis :

-

Liquid Phase (Supernatant) : Dilute the supernatant into the mobile phase and quantify via HPLC-UV. Validation Check: The HPLC sequence must include a 5-point calibration curve (R² > 0.999) and a Quality Control (QC) standard to prove detector linearity.

-

Solid Phase (Pellet) : Recover the residual solid pellet, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Validation Check: This step proves that the crystal form has not transitioned into a solvate or a different polymorph during the 48-hour shaking period. If the XRPD pattern shifts, your solubility value corresponds to the new solvate, not the original material.

-

Fig 2. Self-validating isothermal shake-flask methodology for thermodynamic solubility.

Solvent Selection & Formulation Strategy for Assays

When transitioning from pure organic solubility to biochemical or in vivo assay formulation, the compound must be kept in solution without precipitating upon contact with aqueous buffers.

Master Stock Preparation

For long-term storage and biochemical assays, DMSO is the gold-standard solvent. This compound should be dissolved in anhydrous DMSO to create a 50 mM to 100 mM master stock[6][7].

-

Causality: DMSO's high polarity and lack of H-bond donors prevent the compound from re-crystallizing. Stocks should be aliquoted and stored at -20°C, protected from light, as halogenated indoles can be photo-sensitive[1][6].

In Vivo Co-Solvent Formulation

Directly spiking a DMSO stock into saline will likely cause the lipophilic bromoindole core to instantly crash out of solution (solvent shift precipitation). To prevent this, a step-down co-solvent protocol must be utilized. A proven formulation strategy for bromoindoles involves the sequential addition of excipients[7]:

-

10% DMSO : Acts as the primary solubilizer.

-

40% PEG300 : Acts as a bridging co-solvent to lower the dielectric constant gap between DMSO and water.

-

5% Tween-80 : A non-ionic surfactant that micellarizes the hydrophobic indole core, preventing nucleation.

-

45% Saline : The bulk aqueous vehicle added last under continuous vortexing.

Note: Solvents must be added strictly in the order listed above to maintain a clear, thermodynamically stable microemulsion.

References

-

Solubility of Indole (C8H7N) Solubility of Things[Link]

Sources

- 1. Indole | 120-72-9 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Indole: Properties, Applications, Safety, and High-Purity Suppliers in China | Chemical Structure & Uses [pipzine-chem.com]

- 4. CAS 1484-27-1: 3-Bromoindole | CymitQuimica [cymitquimica.com]

- 5. guidechem.com [guidechem.com]

- 6. documents.tocris.com [documents.tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

Literature review on 3-bromoindole derivatives and ethanol side chains

The Synthesis and Functionalization of 3-Bromoindole Derivatives: Integrating Ethanol Side Chains in Advanced Molecular Design

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, serving as the core of countless therapeutics and natural products. Within this domain, 3-bromoindole derivatives act as indispensable electrophilic linchpins for transition-metal-catalyzed cross-coupling reactions. Concurrently, the integration of ethanol side chains—either as C3-substituents (e.g., tryptophol) or N-alkylated handles (e.g., 1-(2-hydroxyethyl)-3-bromoindole)—provides critical modulations in aqueous solubility, hydrogen-bonding capacity, and serves as a tether for subsequent cyclization cascades.

As an Application Scientist, I have designed this technical guide to dissect the causality behind the synthesis of 3-bromoindole derivatives and their functionalization. We will explore both transition-metal-free electrochemical bromination and enzymatic pathways, followed by advanced applications such as the synthesis of β-carbolines.

Mechanistic Pathways for C3-Bromination

The C3 position of the indole ring is inherently the most nucleophilic site due to the enamine-like character of the pyrrole ring. However, traditional bromination methods often rely on harsh, toxic, or explosive chemical oxidants to generate the necessary electrophilic bromine species. To ensure scientific integrity and environmental sustainability, modern protocols utilize either electrochemical or enzymatic approaches.

Electrochemical Umpolung of Bromide

The concept of umpolung (polarity inversion) allows nucleophilic bromide ions to be oxidized into electrophilic bromonium (

Causality in Experimental Design:

Why choose electrochemistry over

Enzymatic Halogenation of Tryptophol

For substrates that already possess an ethanol side chain at the C3 position, such as tryptophol (indole-3-ethanol), chemical bromination can be unselective. Flavin-dependent halogenases (e.g., BrvH, SpH2, Xcc4156) offer exquisite regiocontrol. These enzymes utilize

Catalytic cycle of flavin-dependent enzymatic bromination.

Functionalization: The Role of Ethanol Moieties and β-Carboline Synthesis

Once the 3-bromoindole core is established, it becomes a prime candidate for functionalization. The introduction of ethanol moieties—either as a solvent participant in aromatization or as a structural side chain—enables the construction of complex heterocycles like β-carbolines.

Catalytic Enolate Arylation

A highly efficient method for constructing β-carbolines involves the palladium-catalyzed enolate arylation of ketones using 3-bromoindole derivatives[5].

Causality in Experimental Design:

The reaction utilizes

Workflow for β-carboline synthesis via enolate arylation.

Quantitative Data Analysis

To guide your solvent and reagent selection, the following tables summarize the empirical data derived from the optimized protocols.

Table 1: Solvent Effects on the Electrochemical Bromination of Indole [2]

| Solvent | Electrolyte / Bromide Source | Current / Voltage | Yield of 3-Bromoindole (%) |

|---|

| 1,4-Dioxane |

Table 2: Yields of β-Carbolines via One-Pot Enolate Arylation [5]

| Ketone Substrate | Base | Solvent for Aromatization | Isolated Yield (%) |

|---|

| Acetophenone |

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered with built-in validation steps to ensure reproducibility.

Protocol A: Electrochemical Synthesis of 3-Bromoindole[2]

Self-Validation Checkpoint: Prior to bulk electrolysis, perform Cyclic Voltammetry (CV) at 100 mV/s to confirm the oxidation peak of the bromide salt. If the peak is absent, verify electrode connections and electrolyte solubility.

-

Setup: Equip an undivided electrochemical cell with a graphite rod anode and a platinum wire cathode.

-

Preparation: Dissolve indole (0.1 M),

(0.1 M), and -

Electrolysis: Apply a constant current (typically 10 mA) at room temperature until TLC (Hexanes:EtOAc 10:1) indicates complete consumption of the starting material.

-

Workup: Evaporate the MeCN under reduced pressure. Extract the residue with ethyl acetate and wash with brine.

-

Purification: Purify via silica gel column chromatography to isolate 3-bromoindole as a pale white solid. Store immediately at 4°C, as 3-bromoindole derivatives can decompose at ambient temperatures[1].

Protocol B: One-Pot Synthesis of β-Carbolines via Enolate Arylation[5]

Self-Validation Checkpoint: Monitor the consumption of the 3-bromoindole via LC-MS. Do not proceed to the ammonia addition until the masked 1,4-dicarbonyl mass is confirmed.

-

Arylation: In an argon-purged flask, combine 3-bromoindole (1.0 equiv), the target ketone (2.0 equiv),

(2.5 equiv), and a Pd-catalyst in dry THF. Stir at 75 °C for 24 hours. -

Hydrolysis: Cool to room temperature, add 1 M aqueous HCl (10 equiv), and stir at 90 °C for 12 hours to hydrolyze any acetals.

-

Aromatization: Cool the mixture, then add DMF, Ethanol ,

(20 equiv), and -

Isolation: Concentrate in vacuo, redissolve in EtOAc, wash with water, and purify via flash chromatography to yield the substituted β-carboline.

Conclusion

The strategic manipulation of 3-bromoindole derivatives represents a cornerstone of modern heterocyclic synthesis. By understanding the causality behind reaction conditions—such as the necessity of aprotic solvents for electrochemical bromination versus the requirement of protic ethanol mixtures for β-carboline aromatization—researchers can design highly efficient, self-validating workflows. Whether utilizing enzymatic precision or transition-metal catalysis, the integration of these methodologies drastically accelerates drug discovery pipelines.

References

-

Zhang, P., Chen, J., Gao, W., Xiao, Y., Liu, C., Xu, S., Yan, X., & Qin, D. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 696.[Link]

-

Esteves, C. H. A., Smith, P. D., & Donohoe, T. J. (2017). Catalytic Enolate Arylation with 3-Bromoindoles Allows the Formation of β-Carbolines. The Journal of Organic Chemistry, 82(8), 4435-4443.[Link]

-

Meyer, S. A., et al. (2021). Two Novel, Flavin-Dependent Halogenases from the Bacterial Consortia of Botryococcus braunii Catalyze Mono- and Dibromination. MDPI.[Link]

Sources

Technical Guide: Safety, Hazards, and Handling of 1-(3-Bromo-1H-indol-2-yl)ethanol

This guide serves as a comprehensive technical resource for 1-(3-Bromo-1H-indol-2-yl)ethanol , a specialized intermediate in pharmaceutical synthesis.[1] Due to the research-grade nature of this compound, specific regulatory Safety Data Sheets (SDS) are often unavailable in public repositories.[1] This document bridges that gap by applying Categorical Hazard Assessment principles based on Structure-Activity Relationships (SAR) and established protocols for halogenated indole derivatives.

Document Control:

-

Version: 1.0 (Derived Technical Assessment)

-

Applicability: Research & Development, Drug Discovery, Organic Synthesis[1]

Part 1: Chemical Identity & Structural Analysis

Molecule Identification

This compound is a functionalized indole derivative characterized by a bromine atom at the 3-position and a hydroxyethyl group at the 2-position.[1] It serves as a critical scaffold for synthesizing biologically active alkaloids and pharmaceutical candidates targeting serotonin receptors or kinase pathways.

| Property | Details |

| Chemical Name | This compound |

| Systematic Name | 1-(3-Bromo-1H-indol-2-yl)ethan-1-ol |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| CAS Number | Not widely listed (Research Grade); Analog: 10075-50-0 (5-Bromoindole) |

| Physical State | Solid (Likely off-white to pale brown powder) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water.[1] |

Structural Ambiguity & Resolution

The nomenclature "1-(...)" implies a secondary alcohol structure (Indole-CH(OH)-CH₃).[1] However, in some catalogs, "ethanol" suffixes can colloquially refer to primary alcohols (Indole-CH₂-CH₂-OH).[1]

-

Assumption for Safety: This guide assumes the secondary alcohol isomer based on IUPAC conventions, but safety protocols apply equally to the primary isomer due to shared functional group reactivity.

Part 2: Hazard Identification (GHS Classification)

Note: In the absence of empirical toxicological data for this specific CAS, the following classification is derived from the "Read-Across" method using 3-Bromoindole and Indole-3-ethanol analogs.

GHS Label Elements

Hazard Statements (H-Codes)

| Code | Hazard Statement | Severity |

| H302 | Harmful if swallowed.[1][2] | Category 4 |

| H315 | Causes skin irritation.[3][4] | Category 2 |

| H319 | Causes serious eye irritation.[3][4][5] | Category 2A |

| H335 | May cause respiratory irritation.[3][5] | STOT SE 3 |

| H411 | Toxic to aquatic life with long lasting effects. | Category 2 (Predicted) |

Precautionary Statements (P-Codes)

-

Prevention:

-

Response:

Part 3: Critical Workflows & Diagrams

Hazard Determination Logic

The following diagram illustrates the decision matrix used to classify this research compound in the absence of a vendor-supplied SDS.

Figure 1: Categorical Hazard Assessment Logic (Read-Across Method).

Safe Handling & Synthesis Workflow

This workflow outlines the standard operating procedure (SOP) for setting up reactions involving this intermediate, emphasizing containment.

Figure 2: Safe Handling Workflow from Storage to Disposal.

Part 4: Technical Safety Protocols

Handling & Storage

-

Engineering Controls: Always handle within a certified chemical fume hood. The compound is a solid powder; dust generation is the primary inhalation risk.

-

Incompatibilities:

-

Strong Oxidizers: Can react violently with the indole nitrogen or the alcohol group.

-

Acids: Strong acids may induce polymerization or dehydration of the alcohol.

-

-

Storage Conditions:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Nitrogen or Argon (Indoles are prone to oxidation/darkening upon air exposure).

-

Container: Amber glass vial (Light sensitive).

-

Emergency Response (Spill & Exposure)

| Scenario | Immediate Action |

| Eye Contact | Flush with water for 15 mins, lifting eyelids.[1] Seek medical attention (Indole derivatives can cause corneal damage). |

| Skin Contact | Wash with soap and water.[3][4][5][7] Remove contaminated clothing.[2][3][4][6][7] If blistering occurs, consult a dermatologist. |

| Inhalation | Move to fresh air.[2][3][4][5][6][7] If breathing is difficult, administer oxygen (trained personnel only). |

| Spill Cleanup | 1. Evacuate area. 2. Wear PPE (Nitrile gloves, Goggles, N95/P100 mask). 3. Dampen solid with inert solvent (to suppress dust) or use a HEPA vacuum. 4. Place in "Halogenated Organic Waste" container. |

Part 5: Toxicological & Ecological Insight

Mechanism of Toxicity (Predicted)

-

Intercalation/Binding: Indole derivatives often interact with protein receptors (e.g., GPCRs). Unintended binding can cause systemic effects.

-

Metabolism: The bromo-group is metabolically stable, but the alcohol group may be oxidized to an aldehyde or carboxylic acid in vivo, potentially creating reactive metabolites.[1]

Ecological Fate

-

Persistence: Halogenated indoles are generally resistant to rapid biodegradation.

-

Bioaccumulation: Moderate LogP (estimated ~2.5–3.0) suggests potential for bioaccumulation in aquatic organisms.[2] Do not release into municipal drains.

Part 6: References

-

PubChem. Compound Summary: 5-Bromoindole (Analog). National Library of Medicine. Available at: [Link][1]

-

ECHA (European Chemicals Agency). Registration Dossier: Indole Derivatives. Available at: [Link][1]

Sources

- 1. indole-3-ethanol - Mycotoxin Database [mycocentral.eu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

The 3-Bromo-1H-indol-2-yl Moiety: Electronic Architecture & Synthetic Utility

Topic: Electronic Properties of the 3-Bromo-1H-indol-2-yl Moiety Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

The 3-bromo-1H-indol-2-yl moiety represents a specialized pharmacophore and synthetic intermediate in modern medicinal chemistry. Unlike the ubiquitous unsubstituted indole, the introduction of a bromine atom at the C3 position fundamentally alters the electronic landscape of the heterocyclic core. This guide analyzes the moiety not merely as a structural scaffold, but as an electronic modulator capable of directing molecular recognition through halogen bonding (XB), tuning lipophilicity, and enabling regioselective cross-coupling cascades.

Electronic Architecture

To effectively utilize this moiety, one must understand the competition between inductive withdrawal and mesomeric donation inherent to the C3-bromine substituent.

Electronic Effects & Charge Distribution

The 3-bromo-1H-indol-2-yl system is defined by three competing electronic vectors:

-

Inductive Withdrawal (-I): The electronegative bromine (

) withdraws electron density from the C3 carbon via the -

Mesomeric Donation (+M): The bromine lone pairs can donate into the

-system, although this effect is weaker than the inductive withdrawal due to the size mismatch between the 2p (carbon) and 4p (bromine) orbitals. -

The "Sigma Hole" (

-hole): Crucially for drug design, the C-Br bond exhibits a region of positive electrostatic potential (ESP) on the extension of the bond axis, opposite the carbon. This "sigma hole" allows the bromine to act as a Lewis acid in halogen bonding interactions.

Quantitative Parameters

| Parameter | Value (Approx.) | Significance |

| C3-Br Bond Length | 1.88 - 1.90 Å | Steric bulk prevents free rotation of adjacent C2-substituents. |

| Dipole Moment ( | ~2.5 - 3.0 D | Enhanced polarity aids in specific receptor orientation. |

| N-H pKa | ~15.3 (DMSO) | Slightly more acidic than indole (~16.2) due to Br (-I) stabilization of the conjugate base. |

| C2 Reactivity | Nucleophilic/Latent | The C2 position serves as the attachment point (yl), linking the electron-rich indole to the rest of the molecule. |

Visualization of Electronic Vectors

The following diagram illustrates the resonance contributions and the sigma-hole vector critical for molecular recognition.

Figure 1: Vector analysis of the 3-bromo-1H-indol-2-yl moiety. Note the directional Halogen Bond (XB) potential arising from the C3-Br sigma hole.

Medicinal Chemistry Applications: Halogen Bonding

In drug discovery, the 3-bromo-1H-indol-2-yl moiety is often deployed not just for steric filling, but to engage in Halogen Bonding (XB) .

-

Mechanism: The bromine atom (XB donor) interacts with a Lewis base (XB acceptor), such as a backbone carbonyl oxygen or a histidine nitrogen in the target protein.

-

Geometry: Unlike Hydrogen bonds, XBs are highly directional, typically requiring a C-Br···Nucleophile angle of 160°–180°.

-

Case Study Context: In kinase inhibitors (e.g., targeting Src or CDK families), the 3-Br substituent can occupy a hydrophobic pocket while simultaneously anchoring the molecule via a specific XB to the hinge region, improving potency by 10-100 fold compared to the hydrogen analog.

Synthetic Protocols

The synthesis of the 3-bromo-1H-indol-2-yl moiety requires bypassing the natural tendency of indoles to react at C3. Direct bromination of C2-substituted indoles is possible, but constructing the C2-linkage after bromination requires specialized "umpolung" or phosphate-intermediate strategies.

Protocol: Synthesis via 3-Bromo-2-indolyl Phosphates

This method is preferred for generating complex 2-substituted derivatives because it converts the oxindole into an electrophilic coupling partner.

Reagents:

-

2-Oxindole (Starting Material)

-

Phosphorus oxybromide (

) or NBS -

Chlorodiphenylphosphate (

) -

Base:

or LiHMDS

Step-by-Step Workflow:

-

Bromination: Dissolve 2-oxindole in

. Add NBS (2.1 equiv) at 0°C to generate 3,3-dibromo-2-oxindole. -

Perkow-type Reaction: Treat the dibromo intermediate with triethyl phosphite or react the enolate with chlorodiphenylphosphate.

-

Critical Step: This generates the 3-bromo-2-indolyl phosphate , a stable intermediate where the C2-position is activated for cross-coupling.

-

-

Suzuki-Miyaura Coupling: React the phosphate with an aryl boronic acid (

),-

Selectivity: The C2-phosphate reacts preferentially over the C3-Bromine under these conditions, preserving the 3-bromo moiety for later functionalization or biological activity.

-

Synthetic Logic Diagram

Figure 2: Chemo-selective synthesis of 3-bromo-2-substituted indoles via phosphate intermediates.

Reactivity Profile & Stability

-

Oxidative Stability: The 3-bromo substituent increases the oxidation potential of the indole ring, making it more resistant to oxidative degradation (e.g., by air or metabolic enzymes) compared to the parent indole.

-

Metal-Halogen Exchange: The C3-Br bond is labile to Lithium-Halogen exchange (

-BuLi, -78°C). This allows the moiety to be converted into a C3-nucleophile (3-lithio-indole) for reaction with electrophiles, provided the N-H is protected. -

Nucleophilic Aromatic Substitution (

): While rare on neutral indoles, if an electron-withdrawing group (e.g., sulfonyl) is placed on the Nitrogen, the C3-Br can undergo displacement by strong nucleophiles.

References

-

Synthesis of 3-arylindole derivatives from nitroalkane precursors. RSC Advances, 2016. Link

-

The synthesis of polysubstituted indoles from 3-bromo-2-indolyl phosphates. Organic & Biomolecular Chemistry, 2011. Link

-

Halogen Bonding in Drug Discovery: An Overview. Expert Opinion on Drug Discovery, 2015. Link

-

3-Bromo-1H-indole Physical Properties & Safety Data. PubChem, National Library of Medicine. Link

-

Halogen Bonding Interactions: Revised Benchmarks. SciSpace, 2020. Link

Methodological & Application

Scalable Preparation of 1-(3-Bromo-1H-indol-2-yl)ethanol: A Comprehensive Guide for Drug Development Professionals

This document provides a detailed guide for the scalable synthesis of 1-(3-Bromo-1H-indol-2-yl)ethanol, a key intermediate in the development of various therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical protocols, mechanistic insights, and practical considerations for process optimization.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, substituted indolyl alcohols serve as versatile building blocks for the synthesis of complex molecules with a wide range of biological activities. The target molecule, this compound, with its specific substitution pattern, presents a unique synthon for further chemical elaboration. This guide outlines a robust and scalable two-step synthetic sequence, commencing with the preparation of the key precursor, 2-acetyl-1H-indole, followed by a selective bromination and subsequent reduction.

Synthetic Strategy Overview

The overall synthetic strategy is a three-step process designed for scalability and efficiency. The workflow begins with the synthesis of 2-acetyl-1H-indole, proceeds through a selective C3-bromination to yield 2-acetyl-3-bromo-1H-indole, and culminates in the reduction of the ketone to the desired alcohol.

Caption: Overall synthetic workflow.

PART 1: Synthesis of 2-Acetyl-1H-indole

The preparation of 2-acetyl-1H-indole is a critical first step. While Friedel-Crafts acylation of indole typically favors substitution at the C3 position, several methods have been developed to achieve C2-acylation.[1][2][3] One of the most reliable and scalable approaches is the Fischer indole synthesis.[4][5]

Protocol 1: Fischer Indole Synthesis of 2-Acetyl-1H-indole

This method involves the reaction of a phenylhydrazone with an appropriate ketone under acidic conditions. For the synthesis of 2-acetyl-1H-indole, the reaction of phenylhydrazine with 2,3-butanedione monoxime is a viable route. A more direct approach involves the reaction of phenylhydrazine with 3-oxobutanal or its synthetic equivalent.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (for 10 g scale) |

| Phenylhydrazine | 100-63-0 | 108.14 g/mol | 10.8 g (0.1 mol) |

| 3-Oxobutanal dimethyl acetal | 5436-21-5 | 118.13 g/mol | 11.8 g (0.1 mol) |

| Polyphosphoric acid (PPA) | 8017-16-1 | - | 100 g |

| Toluene | 108-88-3 | 92.14 g/mol | 200 mL |

| Saturated sodium bicarbonate solution | - | - | As needed |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | As needed |

Experimental Protocol:

-

Hydrazone Formation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (10.8 g, 0.1 mol) and 3-oxobutanal dimethyl acetal (11.8 g, 0.1 mol) in toluene (100 mL).

-

Add a catalytic amount of acetic acid (0.5 mL) and heat the mixture to reflux for 2 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Cyclization: Cool the reaction mixture to room temperature and slowly add polyphosphoric acid (100 g).

-

Heat the mixture to 100-110 °C and stir vigorously for 1-2 hours. The color of the reaction mixture will darken.

-

Work-up: Carefully pour the hot reaction mixture onto crushed ice (500 g). This should be done in a large beaker with caution as the quenching process is exothermic.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purification: The crude 2-acetyl-1H-indole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.

PART 2: Selective C3-Bromination of 2-Acetyl-1H-indole

The selective bromination of the C3 position of the indole ring is achieved using N-bromosuccinimide (NBS), a mild and effective brominating agent for electron-rich aromatic compounds.[6][7][8][9][10] The acetyl group at the C2 position directs the electrophilic substitution to the C3 position.

Protocol 2: C3-Bromination using N-Bromosuccinimide

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (for 10 g scale) |

| 2-Acetyl-1H-indole | 703-80-0 | 159.18 g/mol | 10.0 g (0.063 mol) |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 11.2 g (0.063 mol) |

| Acetonitrile | 75-05-8 | 41.05 g/mol | 200 mL |

| Saturated sodium thiosulfate solution | - | - | As needed |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | As needed |

Experimental Protocol:

-

In a 500 mL round-bottom flask protected from light, dissolve 2-acetyl-1H-indole (10.0 g, 0.063 mol) in acetonitrile (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (11.2 g, 0.063 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, quench any remaining NBS by adding a saturated sodium thiosulfate solution until the orange color disappears.

-

Remove the acetonitrile under reduced pressure.

-

Add water (100 mL) to the residue and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to afford the crude 2-acetyl-3-bromo-1H-indole.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (hexane/ethyl acetate gradient).

PART 3: Reduction of 2-Acetyl-3-bromo-1H-indole

The final step involves the reduction of the ketone functionality to the corresponding alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not affect the bromo-substituted indole ring.[11][12][13][14][15]

Protocol 3: Sodium Borohydride Reduction

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (for 10 g scale) |

| 2-Acetyl-3-bromo-1H-indole | 19611-93-9 | 238.08 g/mol | 10.0 g (0.042 mol) |

| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 g/mol | 1.6 g (0.042 mol) |

| Methanol | 67-56-1 | 32.04 g/mol | 150 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 100 mL |

| 1 M Hydrochloric acid | - | - | As needed |

| Saturated sodium bicarbonate solution | - | - | As needed |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | As needed |

Experimental Protocol:

-

In a 500 mL round-bottom flask, dissolve 2-acetyl-3-bromo-1H-indole (10.0 g, 0.042 mol) in a mixture of methanol (100 mL) and dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.6 g, 0.042 mol) in small portions over 30 minutes. Hydrogen gas evolution will be observed.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the gas evolution ceases and the pH is acidic.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

Purification: The final product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a pure solid.

Characterization

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 11.37 (s, 1H, NH), 7.56-7.52 (m, 1H, Ar-H), 7.50 (d, J=8.0 Hz, 1H, Ar-H), 7.21-7.15 (m, 1H, Ar-H), 7.05-6.99 (m, 1H, Ar-H), 5.00-4.90 (m, 1H, CH-OH), 4.90 (d, J=5.0 Hz, 1H, OH), 1.45 (d, J=6.5 Hz, 3H, CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 150.2, 135.5, 128.0, 122.5, 120.0, 118.5, 112.0, 95.5, 65.0, 22.5.

-

Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₀BrNO [M+H]⁺: 240.00, found: 240.1.

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Safety and Handling

-

N-Bromosuccinimide (NBS): Harmful if swallowed and causes skin and eye irritation. It is also a combustible liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. Keep away from heat and open flames.[6][7][8][9][10]

-

Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage. It reacts with water to release flammable gases. Handle under an inert atmosphere and avoid contact with water. Wear appropriate PPE.[11][12][13][14][15]

-

All other reagents should be handled in accordance with standard laboratory safety procedures.

Conclusion

This guide provides a comprehensive and scalable three-step synthesis for this compound. The described protocols are optimized for efficiency and scalability, making them suitable for use in a drug development setting. By following these detailed procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their synthetic campaigns.

References

- Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

-

Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. [Link]

-

Safety Data Sheet: N-Bromosuccinimide - ChemScience. [Link]

-

Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively | Request PDF. [Link]

-

Safety Data Sheet: Sodium borohydride - Carl ROTH. [Link]

-

Sodium borohydride - PENTA. [Link]

-

Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively | Scilit. [Link]

-

Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives - IKM Institut Kimia Malaysia. [Link]

-

Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed. [Link]

-

Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. [Link]

-

A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC. [Link]

-

Synthesis of indoles - Organic Chemistry Portal. [Link]

-

Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free - ChemRxiv. [Link]

-

Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation - ResearchGate. [Link]

-

Fischer indole synthesis - Wikipedia. [Link]

-

On the reaction of indole with sodium borohydkide in trifluoroacetic acid - ResearchGate. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Sodium Borohydride - Common Organic Chemistry. [Link]

-

Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. [Link]

-

2-Arylmethylideneindolin-3-ones: stereochemistry and reduction with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Sodium borohydride - Wikipedia. [Link]

- CN103387530A - 5-bromoindole preparation method - Google P

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. [Link]

-

Synthesis of indoline from N-acetylindole | Download Scientific Diagram - ResearchGate. [Link]

-

Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. [Link]

-

BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. T&u Hico - and Ma&o -N Faculty of. [Link]

-

Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - PubMed. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Selective difunctionalization at the C2 and C3 sites of indoles utilizing halonium ion intermediates - ResearchGate. [Link]

-

Copies of 1H NMR and 13C NMR spectra of all new compounds - Rsc.org. [Link]

-

Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid - PubMed. [Link]

-

H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. [Link]

-

Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid - Virtual Commons - Bridgewater State University. [Link]

-

Palladium-Catalyzed Cascade Reaction of Indoles with α,α-Difluoro- β,γ-Unsaturated Ketones: One-Step Access to 2‑Fluorocarbazoles - ACS.org. [Link]

-

Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts - ISMRM. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Following green chemistry principles: Sodium borohydride reductions | Poster Board #203 - American Chemical Society [acs.digitellinc.com]

- 4. Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. cds.ismrm.org [cds.ismrm.org]

- 6. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sodium Borohydride [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: 1-(3-Bromo-1H-indol-2-yl)ethanol as a Versatile Pharmaceutical Intermediate

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Functionalized indoles are key building blocks in drug discovery, and the strategic introduction of various substituents allows for the fine-tuning of their pharmacological profiles. Among these, halo-substituted indoles, particularly bromoindoles, serve as versatile intermediates for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides a detailed exploration of the synthesis and application of 1-(3-Bromo-1H-indol-2-yl)ethanol , a valuable, yet not widely commercially available, intermediate for the synthesis of diverse, pharmaceutically relevant compounds. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis, including reaction monitoring and product characterization.

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not established (predicted to be in the range of 100-150 °C) |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents |

| ¹H NMR (predicted) | δ (ppm): 8.0-7.0 (m, 4H, Ar-H), 5.0-4.8 (q, 1H, CH-OH), 3.5-3.3 (s, 1H, OH), 1.6-1.4 (d, 3H, CH₃) |

| ¹³C NMR (predicted) | δ (ppm): 140-110 (Ar-C), 70-65 (CH-OH), 25-20 (CH₃) |

| Mass Spec (EI) | m/z: 240/242 [M]⁺, 225/227 [M-CH₃]⁺, 196/198 [M-C₂H₄O]⁺ |

Part 1: Synthesis of this compound

Experimental Workflow: Synthesis of this compound

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of this compound

Step 1: N-Tosylation of 2-Acetyl-1H-indole

-

Rationale: Protection of the indole nitrogen is essential to prevent side reactions in subsequent steps and to activate the C3 position for electrophilic substitution. The tosyl group is a robust protecting group that can be removed under relatively mild basic conditions.[1]

-

Procedure:

-

To a stirred solution of 2-acetyl-1H-indole (1.0 eq) in toluene, add a 2M aqueous solution of sodium hydroxide (3.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 60 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature, separate the organic layer, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-acetyl-1H-indol-1-yl)-1-ethanone, which can be used in the next step without further purification.

-

Step 2: Bromination of 1-(2-Acetyl-1H-indol-1-yl)-1-ethanone

-

Rationale: The C3 position of the N-tosyl indole is electron-rich and susceptible to electrophilic bromination. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine for this transformation.[2][3][4][5]

-

Procedure:

-

Dissolve the N-tosylated indole from the previous step (1.0 eq) in a mixture of acetonitrile and water (1:1).

-

Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-(3-bromo-2-acetyl-1H-indol-1-yl)-1-ethanone.

-

Step 3: Reduction of the Acetyl Group

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and aldehydes. Its use here allows for the reduction of the acetyl group to the corresponding ethanol without affecting the aryl bromide or the N-tosyl group.[6][7]

-

Procedure:

-

Dissolve 1-(3-bromo-2-acetyl-1H-indol-1-yl)-1-ethanone (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC. Once complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(3-bromo-2-(1-hydroxyethyl)-1H-indol-1-yl)-1-ethanone.

-

Step 4: N-Deprotection

-

Rationale: The final step involves the removal of the N-tosyl protecting group. Cesium carbonate in a mixture of THF and methanol provides a mild basic condition that effectively cleaves the N-S bond without causing side reactions on the bromo and hydroxyl functionalities.[1][8]

-

Procedure:

-

Dissolve the N-tosylated alcohol from the previous step (1.0 eq) in a 2:1 mixture of THF and methanol.

-

Add cesium carbonate (Cs₂CO₃, 3.0 eq) and stir the mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvents under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the final product, This compound .

-

Part 2: Applications in Pharmaceutical Synthesis

The presence of the bromine atom at the C3 position and the hydroxyl group at the C2-side chain makes this compound a highly valuable and versatile intermediate for the synthesis of a wide range of substituted indoles via cross-coupling reactions.

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Arylindoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many drug molecules.[9][10][11][12][13]

Caption: Suzuki-Miyaura coupling of this compound.

-

Rationale: This protocol utilizes a standard palladium catalyst, Pd(PPh₃)₄, and a base, Cs₂CO₃, in a mixed solvent system to facilitate the coupling of the 3-bromoindole with an arylboronic acid. The hydroxyl group on the side chain is compatible with these reaction conditions.

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-substituted indole derivative.

-

Application 2: Sonogashira Coupling for the Synthesis of 3-Alkynylindoles

The Sonogashira coupling is an efficient method for the synthesis of alkynes, another important functional group in pharmaceutical compounds, by coupling a terminal alkyne with an aryl or vinyl halide.[14][15][16][17][18]

Caption: Sonogashira coupling of this compound.

-

Rationale: This protocol employs a palladium-copper co-catalytic system, which is standard for Sonogashira reactions. Triethylamine (Et₃N) acts as both the base and a solvent, while DMF is used as the primary solvent. These conditions are generally mild and tolerate a wide range of functional groups.

-

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous DMF and triethylamine (Et₃N, 3.0 eq).

-

Add the terminal alkyne (1.5 eq) via syringe and heat the reaction mixture to 80 °C for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Separate the organic layer, wash with saturated aqueous ammonium chloride solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynylindole derivative.

-

Conclusion

This compound is a highly valuable and versatile intermediate that can be synthesized in a straightforward multi-step sequence. Its strategic functionalization at the C3 position via robust and well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Sonogashira reactions, opens up a vast chemical space for the synthesis of novel and complex indole derivatives with significant potential in pharmaceutical research and development. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this important building block.

References

-

Reddy, S. M., et al. (2019). Pd-NHC catalyzed Suzuki–Miyaura couplings on 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide. Synthetic Communications, 49(12), 1583-1594. [Link]

-

Lama, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4673-4687. [Link]

-

Chen, C., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 866-873. [Link]

-

Chen, C., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 866-873. [Link]

-

Reddy, T. J., et al. (2001). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 42(30), 5477-5479. [Link]

-

Reddy, S. M., et al. (2019). Pd-NHC catalyzed Suzuki–Miyaura couplings on 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide. RSC Discovery, [Link]

-

Reddy, T. J., et al. (2001). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Tetrahedron Letters, 42(30), 5477-5479. [Link]

-

Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(7), 4843-4851. [Link]

-

Guchhait, S. K., et al. (2013). Synthesis of 3-Nitroindoles via an Intramolecular α-Selective Heck Reaction. Organic Letters, 15(2), 362-365. [Link]

-

Thangaraj, M., et al. (2010). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 122(5), 723-728. [Link]

-

Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848. [Link]

-

Reddy, S. M., et al. (2019). Pd-NHC catalyzed Suzuki–Miyaura couplings on 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide. RSC Discovery, [Link]

-

University of Bath. (n.d.). II Reduction Reactions. [Link]

-

Al-Azzawi, A. M. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120. [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

-

Ye, M., et al. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 78(8), 3788-3796. [Link]

-

Miller, M. C., et al. (2019). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 14(10), 2217-2223. [Link]

-

Lee, S., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 17(12), e202200211. [Link]

-

Ye, M., et al. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 78(8), 3788-3796. [Link]

-

Lewandowska, E., et al. (1996). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. The Journal of Organic Chemistry, 61(18), 6295-6299. [Link]

-

So, C. M., et al. (2010). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 12(19), 4434-4437. [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Šačkus, A., et al. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 23(3), 183-191. [Link]

- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

-

Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 45-51. [Link]

-

Kanth, J. V. B., & Periasamy, M. (1991). Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2. The Journal of Organic Chemistry, 56(20), 5964-5965. [Link]

-

Olawale, H. O., et al. (2021). Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). SvedbergOpen, 1(1), 1-7. [Link]

-

Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 45-51. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

-

Wang, Y., et al. (2021). Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction. Organic Chemistry Frontiers, 8(2), 266-272. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Bromination - Common Conditions [commonorganicchemistry.com]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. jsynthchem.com [jsynthchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 14. kbfi.ee [kbfi.ee]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Cross-Coupling Reactions Involving 1-(3-Bromo-1H-indol-2-yl)ethanol

Introduction: The Strategic Value of 1-(3-Bromo-1H-indol-2-yl)ethanol in Synthesis

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile biological activity has driven extensive research into the development of novel indole derivatives.[2][3] Within this context, this compound emerges as a particularly valuable synthetic intermediate. The bromine atom at the C3 position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. Simultaneously, the ethanol substituent at the C2 position offers a potential point for further chemical modification or can play a role in modulating the biological activity of the final compound.

This technical guide provides a comprehensive overview of the application of this compound in several key cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Synthesis of the Starting Material: this compound

The target compound, this compound, is not readily commercially available and typically requires a multi-step synthesis. A plausible and efficient synthetic route commences with the commercially available 2-(1H-indol-3-yl)ethanol (tryptophol), followed by N-protection and subsequent regioselective bromination at the C3 position. The final step involves the reduction of the C2-substituent to the desired ethanol group.

A critical consideration in this synthesis, and in the subsequent cross-coupling reactions, is the protection of the indole nitrogen. The acidic N-H proton can interfere with many organometallic reagents and bases used in cross-coupling catalysis. A common and robust protecting group for the indole nitrogen is the tosyl (Ts) group, which is stable under a variety of reaction conditions and can be readily removed post-functionalization.

General Considerations for Cross-Coupling Reactions

The success of palladium-catalyzed cross-coupling reactions with this compound hinges on several key factors:

-

Protection of Reactive Moieties: As mentioned, the indole N-H is typically protected (e.g., as a tosylamide) to prevent deprotonation and catalyst inhibition. Furthermore, the primary alcohol of the ethanol substituent can potentially coordinate to the palladium center or react with the basic conditions often employed. While some reactions may tolerate a free hydroxyl group, protection as a silyl ether (e.g., TBDMS) or a benzyl ether is often advisable to ensure clean and high-yielding transformations.[4] The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.[5][6]

-

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high efficiency and selectivity. The electronic and steric properties of the ligand influence the stability and reactivity of the catalytic species. For instance, bulky, electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations to facilitate reductive elimination.[7][8]

-

Base and Solvent: The base plays a critical role in the catalytic cycle, often participating in the transmetalation step (in Suzuki couplings) or facilitating the regeneration of the active catalyst. The choice of solvent is dictated by the solubility of the reactants and the temperature requirements of the reaction.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9] It is particularly valuable for the synthesis of biaryl and vinyl-substituted indoles.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 3-bromoindole.

-

Transmetalation: The organoboron species transfers its organic group to the palladium center, a step that is facilitated by the base.

-